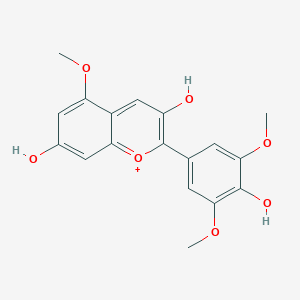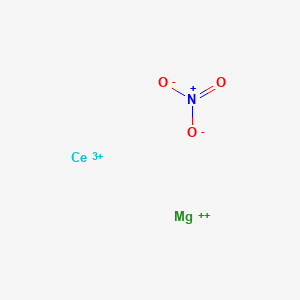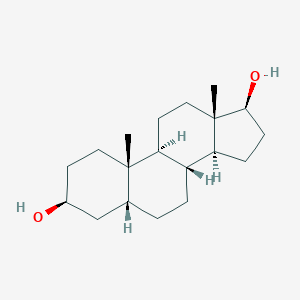
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside
Overview
Description
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is a brominated derivative of galactose, a type of sugar. This compound is often used in organic synthesis and carbohydrate chemistry due to its reactivity and ability to form glycosidic bonds. Its molecular formula is C14H19BrO9, and it has a molecular weight of 411.2 g/mol .
Mechanism of Action
Target of Action
It is known to be used as an organic condensation reagent in various chemistries .
Mode of Action
This compound is used in N- and S- galactosylation reactions . It interacts with its targets by donating a galactose moiety, which can then be incorporated into larger molecules during the synthesis process .
Biochemical Pathways
The compound plays a role in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These polysaccharides are important components of bacterial cell walls and play a crucial role in host-pathogen interactions .
Pharmacokinetics
As a reagent used in synthesis, it is likely to be metabolized and incorporated into larger molecules .
Result of Action
The result of the action of this compound is the formation of larger molecules through the donation of a galactose moiety . This can lead to the synthesis of complex polysaccharides, which have various biological roles .
Action Environment
The action of 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is influenced by the conditions of the reaction it is used in . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . The nature of these interactions involves the compound binding with enzymes, proteins, and other biomolecules.
Cellular Effects
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the biochemical reactions it is involved in.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound may also have effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside can be synthesized through the bromination of 2,3,4,6-tetra-O-acetyl-D-galactose. The reaction typically involves the use of hydrobromic acid (HBr) or bromine (Br2) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the anomeric carbon .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization from solvents like diethyl ether or pentane .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols, amines, or alcohols to form corresponding glycosides.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, alcohols
Solvents: Diethyl ether, pentane, diisopropyl ether
Catalysts: Acetic acid, calcium carbonate
Major Products
Glycosides: Formed by substitution reactions with nucleophiles
Free Sugars: Formed by hydrolysis of acetyl groups
Scientific Research Applications
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Glycosylation Reactions: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Drug Development: Employed in the synthesis of glycosylated drugs and prodrugs.
Biological Studies: Used to study carbohydrate-protein interactions and the role of glycosylation in biological processes.
Comparison with Similar Compounds
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside can be compared with other similar compounds such as:
1-Bromo-2,3,4,6-tetra-acetyl-alpha-D-galactoside: Similar structure but different anomeric configuration.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Similar acetylated sugar but derived from glucose instead of galactose.
1-Thio-beta-D-glucose tetraacetate: Contains a sulfur atom instead of bromine.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to variations in their molecular structures.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















